molecular formula C19H30N2O B10879292 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10879292
M. Wt: 302.5 g/mol
InChI Key: JOQDCKHYUVLTKS-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by a 2-methoxybenzyl group at the N1 position and a 4-methylcyclohexyl substituent at the N4 position. Its synthesis involves alkylation and nucleophilic substitution reactions, as demonstrated by intermediates like 1-(2-methoxyphenyl)piperazine and subsequent modifications . Piperazine derivatives are widely studied for their pharmacological versatility, including receptor binding, enzyme inhibition, and cytotoxic properties.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C19H30N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3

InChI Key

JOQDCKHYUVLTKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Core

The piperazine ring is typically synthesized from ethylenediamine and diethylene glycol under catalytic conditions. However, for disubstituted derivatives like the target compound, direct alkylation of piperazine is more practical.

Introduction of the 2-Methoxybenzyl Group

  • Reagents and Conditions :

    • Alkylating Agent : 2-Methoxybenzyl chloride

    • Base : Sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIEA)

    • Solvent : Dichloromethane (DCM) or toluene

    • Temperature : 0–25°C

    • Reaction Time : 12–24 hours

    The reaction proceeds via nucleophilic substitution, where the primary amine of piperazine attacks the benzyl chloride. Polar aprotic solvents enhance the reactivity of the alkylating agent, while bases deprotonate the amine to increase nucleophilicity.

Introduction of the 4-Methylcyclohexyl Group

  • Reagents and Conditions :

    • Alkylating Agent : 4-Methylcyclohexyl bromide or chloride

    • Base : DIEA or NaOH

    • Solvent : DCM or tetrahydrofuran (THF)

    • Temperature : Room temperature to 40°C

    • Reaction Time : 12–24 hours

    The second alkylation step requires careful control to avoid over-alkylation. Steric hindrance from the 2-methoxybenzyl group may necessitate prolonged reaction times or elevated temperatures.

Reaction Conditions Optimization

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature0–25°CPrevents decomposition
Reaction Time12–24 hoursEnsures completion
Solvent PolarityMedium (e.g., DCM)Balances solubility and reactivity
Base StrengthDIEA > NaOHMinimizes side reactions

Key Observations :

  • Solvent Choice : DCM is preferred for its compatibility with both alkylating agents and ease of purification. Ethanol/methanol may be used for intermediate steps but are less efficient for final product isolation.

  • Base Selection : DIEA outperforms NaOH due to its weaker basicity, reducing competing elimination reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance mixing efficiency and thermal control. This method reduces batch-to-batch variability and improves yield consistency.

Automated Purification

Post-reaction purification involves:

  • Extraction : Organic phase separation using brine or sodium chloride solutions.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.

  • Crystallization : Ethyl acetate/hexane mixtures precipitate the final product.

Analytical Techniques and Quality Control

Characterization Methods

TechniquePurposeKey FindingsSource
1H NMR Confirm regiochemistryDistinguishes 2-methoxy vs. 4-methoxy benzyl groups
13C NMR Structural confirmationIdentifies cyclohexyl methyl group
X-ray Crystallography Resolve stereochemistryChair conformation of piperazine ring
TLC Monitor reaction progressTrack disappearance of starting materials

Purity Metrics

  • HPLC Purity : >98% (UV detection at 254 nm)

  • Yield : 60–75% (after two alkylation steps)

Challenges and Mitigation Strategies

Steric Hindrance

The bulkiness of the 4-methylcyclohexyl group may slow the second alkylation step. Solutions include:

  • Extended Reaction Times : Up to 48 hours at elevated temperatures (40°C).

  • Phase Transfer Catalysts : Crown ethers to enhance solubility of alkylating agents.

By-Product Formation

Potential by-products include:

  • Dialkylated Piperazine : Minimized by strict stoichiometric control.

  • Oxidized Methoxy Group : Prevented by inert atmospheres (N₂/Ar).

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield (%)
Stepwise Alkylation High regioselectivityMulti-step process60–75
One-Pot Alkylation Simplified workflowLower purity due to by-products40–50
Continuous Flow Scalable, reproducibleHigh capital investment70–80

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group, yielding 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) are used for substitution reactions.

Major Products:

    Oxidation: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Reduction: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methoxy Groups : The bromobenzyl analog () exhibits higher lipophilicity than the methoxy-containing target compound, which may influence blood-brain barrier penetration .
  • Hydrophobic vs.

Dopamine D2 Receptor Affinity

  • The target compound exhibits moderate dopamine D2 receptor affinity, whereas 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () shows higher affinity due to the nitrobenzyl group’s electron-withdrawing effects, enhancing orthosteric site interactions .

Cytotoxicity

Enzyme Inhibition

  • 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () inhibits BACE1 (IC50: ~20 mM), suggesting that sulfonyl groups enhance enzyme binding. The target compound’s methoxy group may limit similar efficacy .
  • Thiazolylhydrazone derivatives () with fluorophenylpiperazine moieties show acetylcholinesterase (AChE) inhibition, highlighting the role of fluorine in enzyme interactions—a feature absent in the methoxy-substituted target .

Biological Activity

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, including receptors and enzymes, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be represented as follows:

  • Molecular Formula : C17_{17}H25_{25}N
  • Molecular Weight : 255.39 g/mol

The compound features a piperazine ring substituted with a methoxybenzyl group and a methylcyclohexyl group, which may influence its pharmacokinetic properties and receptor interactions.

The biological activity of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is primarily attributed to its interaction with neurotransmitter receptors. Piperazine derivatives are known to exhibit affinity for various aminergic receptors, including serotonin (5-HT) and dopamine receptors. The specific mechanism of action may involve:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, modulating neurotransmitter activity.
  • Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism could also contribute to its biological effects.

Biological Activity Overview

Research indicates that piperazine derivatives like 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine exhibit a range of biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in animal models for depression by modulating serotonin levels.
  • Anticancer Activity : Some studies suggest potential antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy.

Table 1: Biological Activities of Piperazine Derivatives

Compound NameBiological ActivityReference
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazinePotential antidepressant and anticancer
LQFM018Antileukemic activity
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT7 receptor antagonist

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of similar piperazine compounds found that they significantly increased serotonin levels in the brain, leading to improved mood and behavior in rodent models. The structure-activity relationship indicated that modifications on the benzyl moiety enhanced receptor affinity.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that piperazine derivatives could induce cell cycle arrest and apoptosis. Specifically, compounds with similar structures showed IC50 values in the micromolar range against various cancer types, suggesting that 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine may possess similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Stepwise Alkylation/Acylation : Piperazine cores are typically functionalized via alkylation (for the 2-methoxybenzyl group) and nucleophilic substitution (for the 4-methylcyclohexyl group). Use polar aprotic solvents (e.g., DCM) with bases like N,N-diisopropylethylamine (DIEA) to enhance reactivity .
  • Solvent Optimization : Ethanol or methanol improves solubility during intermediate purification .
  • Purification : Flash chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) achieves >95% purity .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CPrevents decomposition
Reaction Time12–24 hoursEnsures completion
Solvent PolarityMedium (e.g., DCM)Balances solubility

Q. What analytical techniques are critical for characterizing the stereochemical configuration of this compound, particularly regarding its cyclohexyl substituent?

  • Methodology :

  • X-ray Crystallography : Resolves 3D conformation (e.g., chair vs. boat for piperazine rings) and substituent orientation .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing 2-methoxybenzyl vs. 4-methoxybenzyl) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) for storage and handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory reports regarding the biological activity of this compound across different assay systems?

  • Methodology :

  • Orthogonal Assays : Compare results from in vitro binding assays (e.g., receptor affinity) with functional cellular assays (e.g., cAMP modulation) to isolate assay-specific artifacts .
  • Metabolic Stability Testing : Use liver microsomes to assess if pharmacokinetic differences explain variability (e.g., cytochrome P450 interactions) .
  • Structural Analog Comparison : Benchmark against derivatives like 1-(3,4-methylenedioxybenzyl)piperazine to identify substituent-specific effects .

Q. What computational modeling approaches are most suitable for predicting the target binding affinity of this piperazine derivative?

  • Methodology :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin/dopamine receptors, focusing on the methoxybenzyl group’s π-π stacking .
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and substituent electronic effects from analogs in .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for modifications to the methoxybenzyl group?

  • Methodology :

  • Systematic Substituent Variation : Synthesize derivatives with halogens (F, Cl), alkyl chains, or electron-withdrawing groups at the 2-methoxy position .
  • Biological Profiling : Test against panels of GPCRs (e.g., 5-HT1A_{1A}, D2_2) and kinases to map selectivity .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., substituent bulkiness) to activity trends .
    • Example SAR Table :
Derivative Substituent5-HT1A_{1A} IC50_{50} (nM)Selectivity (vs. D2_2)
2-Methoxy (Parent)15.2 ± 1.312-fold
2-Chloro8.7 ± 0.98-fold
2-Ethoxy22.4 ± 2.118-fold

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound in aqueous vs. organic solvents?

  • Methodology :

  • Solvent Screening : Use shake-flask method with HPLC quantification across pH 3–9 buffers and co-solvents (e.g., DMSO) .
  • Crystal Polymorphism Study : Analyze via PXRD to detect hydrate vs. anhydrous forms affecting solubility .
  • Literature Reconciliation : Cross-reference with analogs like 1-(4-fluorobenzyl)piperazine, noting substituent polarity effects .

Experimental Design

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodology :

  • Rodent Behavioral Assays : Forced swim test (depression) and elevated plus maze (anxiety) with dose-response profiling (1–30 mg/kg) .
  • Pharmacokinetic Profiling : Plasma and brain tissue LC-MS/MS analysis post-administration to measure BBB penetration .
  • Safety Thresholds : Monitor for off-target effects (e.g., locomotor activity) vs. therapeutic doses .

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